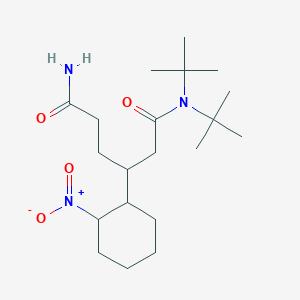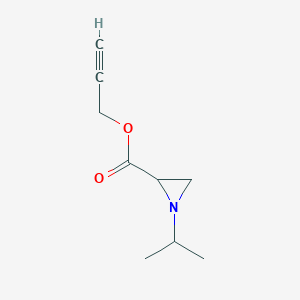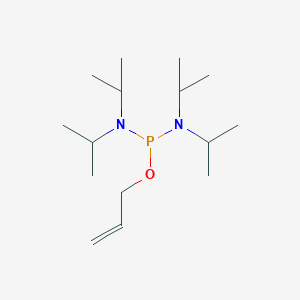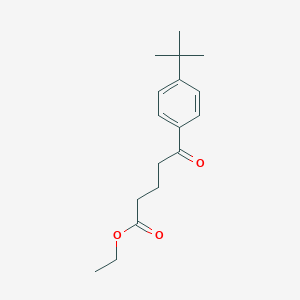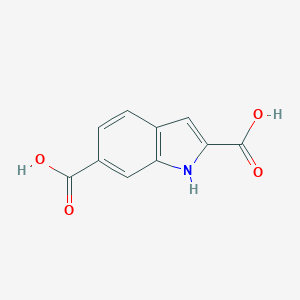
1H-インドール-2,6-ジカルボン酸
概要
説明
1H-indole-2,6-dicarboxylic Acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities.
科学的研究の応用
1H-indole-2,6-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
作用機序
Target of Action
1H-Indole-2,6-dicarboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of 1H-Indole-2,6-dicarboxylic Acid with its targets often results in changes in the biological activities of the targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that these compounds may interact with their targets in a way that inhibits the function of the targets, thereby exerting their antiviral effects.
Biochemical Pathways
1H-Indole-2,6-dicarboxylic Acid, like other indole derivatives, is likely to affect various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The compound’s molecular weight (205167) and its predicted density (16±01 g/cm3) and boiling point (5785±300 °C at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of 1H-Indole-2,6-dicarboxylic Acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives. For instance, some indole derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that 1H-Indole-2,6-dicarboxylic Acid may also have similar effects.
Action Environment
The action, efficacy, and stability of 1H-Indole-2,6-dicarboxylic Acid are likely to be influenced by various environmental factors. For instance, the gut microbiota is known to play a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, may also influence the action of 1H-Indole-2,6-dicarboxylic Acid.
生化学分析
Biochemical Properties
1H-indole-2,6-dicarboxylic Acid, like other indole derivatives, is involved in various biochemical reactions. It interacts with multiple receptors, showing high affinity, which is helpful in developing new useful derivatives
Cellular Effects
The cellular effects of 1H-indole-2,6-dicarboxylic Acid are diverse, given the wide range of biological activities of indole derivatives
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives, including 1H-indole-2,6-dicarboxylic Acid, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
準備方法
The synthesis of 1H-indole-2,6-dicarboxylic Acid can be achieved through several methods. One common approach involves the reaction of 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in the presence of tetrabutylammonium iodide, yielding 2-(2-nitrophenyl)acrylate, which is then cyclized to form the indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-indole-2,6-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which have significant applications in medicinal chemistry.
類似化合物との比較
1H-indole-2,6-dicarboxylic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of 1H-indole-2,6-dicarboxylic Acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1H-indole-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRCNKKYCNYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405865 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-97-0 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


